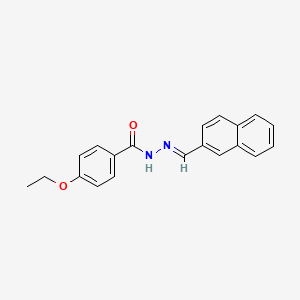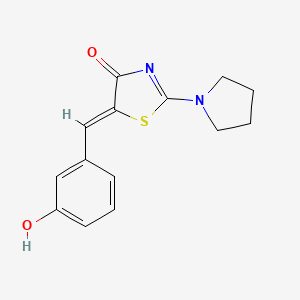![molecular formula C19H22N2O3S B5547499 3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5547499.png)
3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to the target molecule often involves multi-step chemical processes combining different functional groups to achieve the desired molecular architecture. For instance, analogs with benzodioxol and piperidine components have been synthesized through various strategies, including cyclization reactions and selective inhibition processes, to produce potent and selective inhibitors of specific biological activities (Wei et al., 2007). These methods highlight the complexity and precision required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of related compounds features a core piperidine or benzodioxol moiety with additional substituents influencing their physical and chemical properties. For example, the molecular structures of closely related piperazine derivatives demonstrate similar conformations but different intermolecular interactions based on substituent variations (Mahesha et al., 2019). Such structural analyses are crucial for understanding the compound's behavior and potential interactions.
Chemical Reactions and Properties
Compounds within this chemical family can undergo a range of chemical reactions, including cyclocondensation and hydrogenation, to yield novel derivatives with potentially valuable biological activities. For example, the synthesis of thiazolopyridines and thiazolo[3,2-a]pyridine derivatives from thiazolinone showcases the versatility and reactivity of these compounds (Lamphon et al., 2004). These reactions are fundamental for exploring the chemical space and identifying compounds with desired properties.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular architecture. For instance, the synthesis and characterization of piperidine-based derivatives have been studied to evaluate their antiproliferative effects, demonstrating the importance of physical properties in their biological activity (Sharath Kumar et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthetic Routes and Characterization : Studies have explored the synthesis and characterization of compounds with structures related to "3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine". For example, new routes for the synthesis of benzothiazole and piperidine derivatives have been developed, employing various synthetic strategies and characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography to elucidate the structures of the synthesized compounds. These synthetic methodologies aim at enhancing the yields and optimizing the reaction conditions for potential pharmaceutical applications (Al-Omran et al., 2014; Lamphon et al., 2004).
Biological Activities
Antitumor and Antimicrobial Activities : Several studies have reported on the antitumor and antimicrobial activities of compounds structurally related to "this compound". These compounds have been evaluated for their cytotoxic effects against various cancer cell lines and their antimicrobial efficacy against a range of bacterial and fungal pathogens. The investigations have highlighted the potential of these compounds as therapeutic agents in treating cancer and infectious diseases (Sharath Kumar et al., 2014; El‐Emary et al., 2005).
Molecular Docking Studies
Molecular Interactions : Molecular docking studies have been conducted to understand the interactions between related compounds and various biological targets. These studies are crucial in drug design, providing insights into the binding affinities and modes of action of potential therapeutic agents. For instance, benzothiazolopyridine compounds have been analyzed for their interactions with estrogen and progesterone receptors, suggesting their possible application in treating hormone-responsive cancers (Shirani et al., 2021).
Enantioseparation and Analytical Studies
Chiral Separation : The enantioseparation of related compounds, an important aspect in the development of chiral drugs, has been studied to achieve the selective synthesis of enantiomerically pure compounds. Such separation techniques are essential for the pharmacological evaluation of chiral drugs, given the different biological activities of enantiomers (Yu, 2005).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-13-17(25-11-20-13)18(22)21-7-3-6-19(2,10-21)9-14-4-5-15-16(8-14)24-12-23-15/h4-5,8,11H,3,6-7,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQDJMOQXCCWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCCC(C2)(C)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5547427.png)
![2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5547434.png)
![N-[2-(pyrimidin-2-ylthio)acetyl]benzamide](/img/structure/B5547436.png)
![N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B5547440.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5547442.png)
![6-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]carbonyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5547455.png)

![N-(3-methylphenyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5547472.png)

![(3R*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547483.png)
![7-[(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5547490.png)

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5547512.png)